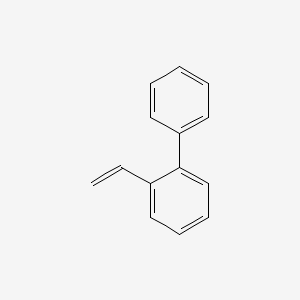
1,1'-Biphenyl, ethenyl-
Cat. No. B1295512
Key on ui cas rn:
30143-51-2
M. Wt: 180.24 g/mol
InChI Key: XIRPMPKSZHNMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05082358
Procedure details


A vinylbiphenyl polymer was prepared in the same manner as in Example 10 except that poly-p-bromostyrene obtained as in Example 10 by using p-bromostyrene instead of p-chlorostyrene, and o-bromoanisol were used. The polymer gave a peak of OCH3 through 1H-NMR measurement in the same manner as in Example 10.
[Compound]
Name
poly-p-bromostyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1.Br[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1OC>>[CH:6]([C:5]1[CH:8]=[CH:9][CH:2]=[CH:3][C:4]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[CH2:7]
|
Inputs


Step One
[Compound]
|
Name
|
poly-p-bromostyrene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained as in Example 10
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The polymer gave a peak of OCH3 through 1H-NMR measurement in the same manner as in Example 10
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)C1=C(C=CC=C1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
